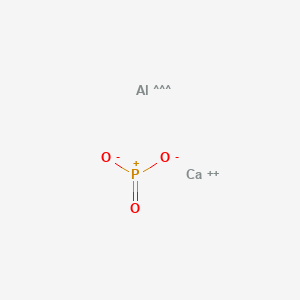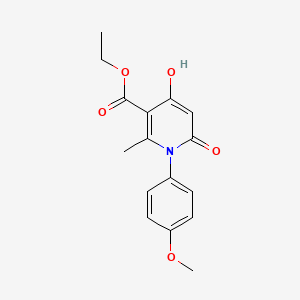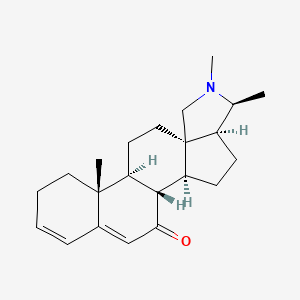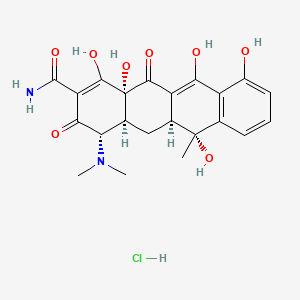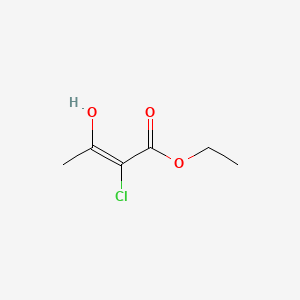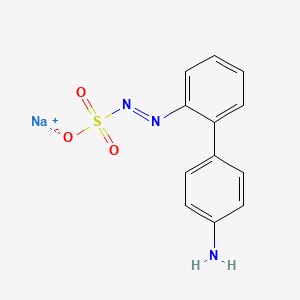
2-Methylpropene-1,1-D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropene-1,1-D2, also known as Isobutylene, is a hydrocarbon with the molecular formula C4H6D2 . It is a four-carbon branched alkene (olefin), one of the four isomers of butylene . At standard temperature and pressure, it is a colorless flammable gas .
Synthesis Analysis
Polymer and chemical grade isobutylene is typically obtained by dehydrating tertiary butyl alcohol (TBA) or catalytic dehydrogenation of isobutane . Gasoline additives methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) are produced by reacting methanol or ethanol with isobutylene contained in butene streams from olefin steam crackers or refineries, or with isobutylene from dehydrated TBA .
Molecular Structure Analysis
The molecular structure of 2-Methylpropene-1,1-D2 can be represented as (CH3)2C=CH2 . The 3D structure may be viewed using Java or Javascript .
Chemical Reactions Analysis
Isobutylene is used in the production of a variety of products. It is alkylated with butane to produce isooctane or dimerized to diisobutylene (DIB) and then hydrogenated to make isooctane, a fuel additive . Polymerization of isobutylene produces butyl rubber (polyisobutylene or PIB) .
Physical And Chemical Properties Analysis
2-Methylpropene-1,1-D2 has a density of 0.6±0.1 g/cm3, a boiling point of -5.0±7.0 °C at 760 mmHg, and a vapor pressure of 2143.2±0.0 mmHg at 25°C . It has an enthalpy of vaporization of 23.5±0.8 kJ/mol and a flash point of -69.5±2.4 °C .
Applications De Recherche Scientifique
1. Catalysis and Chemical Transformations
2-Methylpropene, when combined with tungsten hydride-based catalysts, undergoes transformation into a mixture of 2,3-dimethylbutenes and neohexene. This reaction involves 2-methylpropene self-metathesis and a cascade reaction leading to dimerisation followed by cross metathesis (Garron et al., 2012).
2. Material Synthesis
Polymerizations of 2-methylpropene have been conducted using various techniques, demonstrating its potential in the synthesis of polymers with specific functional groups. This process involves using 2-methylpropene in conjunction with specific catalyst systems to achieve the desired polymer characteristics (Rajabalitabar et al., 1996).
3. Renewable Energy and Chemicals
2-Methylpropene can be produced from fermented 2-methyl-1-propanol (isobutanol) through catalytic dehydration. This process forms isobutylene, which serves as a platform molecule for synthesizing other fuels or chemicals, highlighting its role in renewable energy and chemical production (Taylor et al., 2010).
4. Reaction Mechanisms and Studies
Various studies have explored the reaction mechanisms involving 2-methylpropene. This includes investigations into the dimerization of 2-methylpropene under specific conditions like high temperatures and pressures, providing insights into its chemical behavior and potential industrial applications (Naito, 1977).
5. Fermentative Production
Fermentative production of isobutene (2-methylpropene) from sugars is a potential bio-based alternative to petrochemical production. This method focuses on anaerobic production routes and involves metabolic engineering to achieve economically viable yields (van Leeuwen et al., 2012).
Mécanisme D'action
Target of Action
It’s known that alkenes like 2-methylpropene-1,1-d2 generally interact with various biological molecules, altering their structure and function .
Mode of Action
The mode of action of 2-Methylpropene-1,1-D2 involves its interaction with its targets, leading to changes at the molecular level. The π bond in the alkene structure is the center of reactivity due to its loosely held π electrons . These π electrons make the double bond carbons electron-rich, attracting electrophiles .
Biochemical Pathways
The degradation pathway of 2-Methylpropene-1,1-D2 involves a monooxygenation generating 1,2-epoxy-2-methylpropane, followed by coenzyme-independent hydrolysis to form 2-methylpropane-1,2-diol . Key genes identified in this pathway code for a 4-component soluble diiron monooxygenase with epoxidase activity, an epoxide hydrolase, and a 2-hydroxyisobutyryl-CoA mutase .
Result of Action
The molecular and cellular effects of 2-Methylpropene-1,1-D2’s action are largely dependent on its interactions with its targets and the biochemical pathways it affects. The conversion of the compound through the degradation pathway can lead to the production of various metabolites, which may have further effects on cellular processes .
Safety and Hazards
2-Methylpropene-1,1-D2 is a highly flammable gas and presents an explosion danger . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Orientations Futures
There is ongoing research into the thermophysical properties of 2-Methylpropan-1-ol + Cyclohexane + Benzene Ternary System and its binary subsystems within the temperature range (293.15–333.15) K and under ambient pressure . This research could provide valuable insights into the properties and potential applications of 2-Methylpropene-1,1-D2.
Propriétés
IUPAC Name |
1,1-dideuterio-2-methylprop-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3/i1D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTUBCCKSQIDNK-DICFDUPASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C(C)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
58.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropene-1,1-D2 | |
Q & A
Q1: What is the significance of synthesizing 2-Methylpropene-1,1-D2 using the Wittig reaction?
A1: The Wittig reaction allows for the specific placement of deuterium atoms in the 2-Methylpropene molecule. [] This precise labeling is crucial for various research applications, such as:
Q2: What are the advantages of the modified Wittig reaction using methylsulfinyl carbanion in dimethyl sulfoxide for synthesizing 2-Methylpropene-1,1-D2?
A2: The modified Wittig reaction described in the paper offers several benefits for the synthesis of 2-Methylpropene-1,1-D2: []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


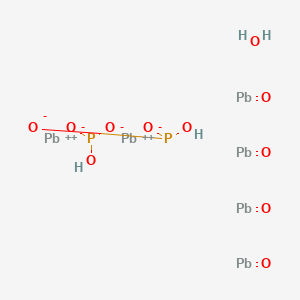
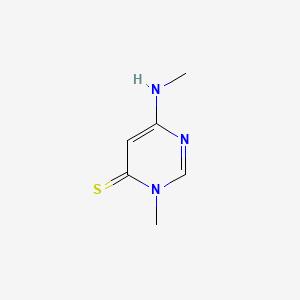
![N-Ethyl-2,3,6-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B576312.png)
